4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
Description
The compound 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide features a piperidine core linked to a sulfonamide group and a substituted pyrimidine ring. Key structural elements include:
- A piperidine ring at position 4, functionalized with a methylamino-pyrimidine moiety.
- A 5-chloropyrimidin-2-yl group, which introduces steric and electronic effects.
Properties
IUPAC Name |
4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-23(2)29(27,28)17-6-4-14(5-7-17)18(26)25-10-8-16(9-11-25)24(3)19-21-12-15(20)13-22-19/h4-7,12-13,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVVDMJQSAEKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells.
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2 in an atp-competitive manner. This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biological Activity
The compound 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide (CAS Number: 2640836-07-1) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.9 g/mol. The structure incorporates a piperidine ring, a chloropyrimidine moiety, and a sulfonamide group, which are known for their diverse biological activities.
1. Antibacterial Activity
Research has indicated that sulfonamide derivatives exhibit significant antibacterial properties. In one study, compounds similar to the target compound demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The presence of the piperidine and sulfonamide functionalities is believed to enhance the antibacterial efficacy through mechanisms involving bacterial enzyme inhibition.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly its inhibitory effects on acetylcholinesterase (AChE) and urease. A series of synthesized compounds showed strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs . The sulfonamide group is known for its ability to bind to enzyme active sites, thereby inhibiting their function.
| Enzyme | IC50 Values (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 - 6.28 |
| Urease | 1.13 - 6.28 |
Case Studies
A notable case study involved the synthesis and evaluation of similar piperidine derivatives, which revealed significant antitumor activity in mouse models . These findings suggest that modifications in the piperidine structure can lead to enhanced biological activity, warranting further exploration of the target compound.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Activity
Table 2: Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
